3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal
Description
The compound 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal is a chromenone derivative featuring a bicyclic chromen-4-one core substituted with two hydroxymethyl groups at the 3-position. The acetal moiety is formed via condensation of the dihydroxy groups with 4-chlorobenzaldehyde, introducing a chloro-substituted aromatic ring. Chromenones are known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)spiro[1,3-dioxane-5,3'-2H-chromene]-4'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c19-13-7-5-12(6-8-13)17-22-10-18(11-23-17)9-21-15-4-2-1-3-14(15)16(18)20/h1-8,17H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXQHZUEGOMXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC=C(C=C3)Cl)COC4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159051 | |
| Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzopyran-3(4H),5′-[1,3]dioxan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338755-68-3 | |
| Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzopyran-3(4H),5′-[1,3]dioxan]-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338755-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzopyran-3(4H),5′-[1,3]dioxan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal typically involves the reaction of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one with 4-chlorobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and an appropriate solvent like dichloromethane. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The chromenone moiety can be reduced to form dihydro derivatives.
Substitution: The chlorobenzaldehyde moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 3,3-bis(formyl)-2,3-dihydro-4H-chromen-4-one derivatives.
Reduction: Formation of 3,3-bis(Hydroxymethyl)-2,3,4,5-tetrahydrochromen-4-one derivatives.
Substitution: Formation of 4-substituted benzaldehyde derivatives.
Scientific Research Applications
Common Synthetic Route:
- Starting Materials : Chromen-4-one derivative, formaldehyde.
- Reagents : Sodium hydroxide as a base.
- Conditions : Room temperature; isolation by crystallization.
Medicinal Chemistry
- Antimicrobial Activity : Studies have indicated that derivatives of chromen-4-one exhibit significant antimicrobial properties. The hydroxymethyl groups enhance the interaction with microbial targets, potentially leading to new antibiotics.
- Anticancer Properties : Research has shown that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of cell signaling pathways.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
Chemical Biology
- Biological Activity Studies : The compound is being investigated for its interaction with various enzymes and receptors involved in oxidative stress and inflammation.
- Mechanism of Action : It may influence pathways related to cell proliferation and immune response, making it a valuable tool for understanding disease mechanisms.
Industrial Applications
- Polymer Production : Due to its reactive hydroxymethyl groups, the compound can be utilized in the synthesis of polymers and other materials.
- Material Science : Its unique structure allows for the development of novel materials with specific properties suitable for various industrial applications.
Case Studies
- Antimicrobial Study : A recent study demonstrated the efficacy of this compound against various bacterial strains, highlighting its potential as a new antibiotic agent.
- Cancer Research : In vitro studies showed that derivatives of this compound significantly reduced the viability of cancer cells while sparing normal cells, indicating selective cytotoxicity.
Mechanism of Action
The mechanism of action of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes or receptors, modulating their activity. The chlorobenzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous chromenones and acetals from the literature. Key differences in substituents, physicochemical properties, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity The target compound’s 4-chlorobenzaldehyde acetal distinguishes it from simpler chromenones like 3,3′-[(2-hydroxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) . 3-(1,3-Benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one shares a chlorinated aromatic moiety but replaces hydroxymethyl groups with a benzothiazole ring, likely increasing lipophilicity and altering binding interactions.
Hydrophilicity vs. Stability
- The bis(hydroxymethyl) groups in the target compound contrast with the methyl and hydroxy substituents in 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one . Hydroxymethyl groups may enhance water solubility but could increase susceptibility to oxidative degradation compared to methyl groups.
Polymeric Analogues
- Poly[3,3-bis(hydroxymethyl)oxetane] , a polymer with hydroxymethyl side chains, exhibits high resistance to degradation (rank-based stability score: 1.822). This suggests that hydroxymethyl groups in polymeric systems improve stability, which may extrapolate to the target compound’s acetal-linked structure.
Chlorinated Aromatic Moieties
- The 4-chlorophenyl group in 4-(4-chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one is associated with antimicrobial activity. Similarly, the target’s 4-chlorobenzaldehyde acetal may confer bioactivity, though its acetal linkage could modulate reactivity compared to direct aryl substitution.
Biological Activity
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal (CAS No. 338755-68-3) is a synthetic compound derived from chromen-4-one, characterized by its unique structural features that include two hydroxymethyl groups and a 4-chlorobenzaldehyde acetal moiety. Its molecular formula is C18H15ClO4, with a molar mass of 330.76 g/mol .
This compound belongs to a class of chromenone derivatives known for their diverse biological activities, making them significant in medicinal chemistry and drug development.
Antimicrobial Properties
Research has indicated that chromenone derivatives exhibit notable antimicrobial activity. Specific studies have shown that compounds similar to 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one can inhibit the growth of various bacterial strains. For instance, derivatives were tested against both Gram-positive and Gram-negative bacteria using disk diffusion methods, revealing significant inhibitory effects .
Anticancer Potential
The anticancer properties of chromenone derivatives are well-documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation and interaction with cellular signaling pathways. The mechanism often involves the inhibition of key enzymes associated with tumor progression .
Anti-inflammatory and Antioxidant Activity
Research has highlighted the anti-inflammatory effects of chromenone derivatives. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, their antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress within cells .
The biological activity of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one is attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Interaction : It can modulate receptor activity related to cell proliferation and apoptosis.
- Oxidative Stress Modulation : The compound influences pathways associated with oxidative stress response in cells .
Comparison of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis | , |
| Anti-inflammatory | Inhibition of COX and LOX | , |
| Antioxidant | Scavenging free radicals | , |
Summary of Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via acetalization between 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one and 4-chlorobenzaldehyde. Key parameters include:
- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·OEt₂) for acetal formation .
- Solvent optimization : Use anhydrous solvents (e.g., toluene or dichloromethane) to avoid hydrolysis of intermediates .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Validation : Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy .
Q. How can the purity and structural integrity of the acetal derivative be confirmed post-synthesis?
- Analytical methods :
- NMR spectroscopy : Identify acetal proton signals (δ 4.8–5.2 ppm for CH-O-CH) and absence of aldehyde peaks (δ ~9.8 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to verify stereochemistry .
Advanced Research Questions
Q. How do variations in reaction conditions affect the regioselectivity and stereochemical outcomes of the acetal formation?
- Experimental design :
- Parameter screening : Vary catalysts (protic vs. Lewis acids), solvents (polar vs. nonpolar), and temperatures to assess impact on product distribution .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and regioselectivity .
Q. What are the stability profiles of this acetal under different storage conditions (e.g., light, humidity, pH)?
- Methodology :
- Accelerated stability studies : Expose the compound to UV light (ICH Q1B guidelines), high humidity (40°C/75% RH), and varying pH buffers .
- Degradation monitoring : Use HPLC or LC-MS to quantify hydrolysis products (e.g., free aldehyde or diol) .
Q. How can conflicting crystallographic data (e.g., bond angles vs. DFT-optimized geometries) be reconciled?
- Approach :
- Refinement protocols : Use SHELXL with high-resolution data (R-factor < 5%) and validate against Hirshfeld surface analysis .
- Error analysis : Compare thermal displacement parameters (Ueq) with computational vibrational frequencies to identify lattice distortions .
- Case study : If experimental bond lengths differ from DFT predictions (>0.02 Å), re-examine crystal packing effects (e.g., hydrogen bonding) .
Q. What strategies are effective for isolating trace impurities or diastereomers during purification?
- Advanced techniques :
- Chiral chromatography : Use cellulose-based CSP columns with hexane/isopropanol gradients for enantiomer separation .
- Recrystallization optimization : Screen solvent mixtures (e.g., ethyl acetate/hexane) to exploit solubility differences .
- Validation : Confirm purity via ¹H NMR integration and chiral HPLC (enantiomeric excess >99%) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported solubility or spectroscopic data for this compound?
- Troubleshooting steps :
- Replicate synthesis : Ensure identical reagents, drying protocols, and instrumentation (e.g., same NMR field strength) .
- Cross-validate : Compare IR and NMR data with public databases (e.g., PubChem, ChemSpider) and computational simulations .
Q. What methodological frameworks are recommended for studying the acetal’s bioactivity (e.g., enzyme inhibition)?
- In vitro assays :
- Kinetic studies : Use fluorogenic substrates to measure inhibition constants (Kᵢ) against target enzymes (e.g., cytochrome P450) .
- Docking simulations : Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites .
- Ethical considerations : Adhere to institutional guidelines for pharmacological testing and data reporting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
